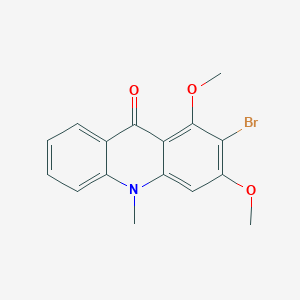
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique bromine and methoxy substituents, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dimethoxy-10-methylacridin-9(10H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time would be critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the bromine substituent to a hydrogen atom, yielding 1,3-dimethoxy-10-methylacridin-9(10H)-one.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinone derivatives, while substitution reactions could produce various substituted acridines.
科学研究应用
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields of scientific research:
Chemistry: As a precursor for the synthesis of more complex acridine derivatives.
Biology: Potential use as a fluorescent probe or DNA intercalator.
Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of dyes or pigments.
作用机制
The mechanism of action of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one would depend on its specific biological target. For example, if it acts as a DNA intercalator, it would insert itself between DNA base pairs, disrupting DNA replication and transcription processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
1,3-Dimethoxy-10-methylacridin-9(10H)-one: Lacks the bromine substituent, potentially resulting in different chemical and biological properties.
2-Chloro-1,3-dimethoxy-10-methylacridin-9(10H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more polarizable atom than chlorine, which could influence the compound’s interactions with biological targets and its overall chemical behavior.
属性
CAS 编号 |
88901-75-1 |
|---|---|
分子式 |
C16H14BrNO3 |
分子量 |
348.19 g/mol |
IUPAC 名称 |
2-bromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
InChI 键 |
UZVHQRPTYVBDAW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


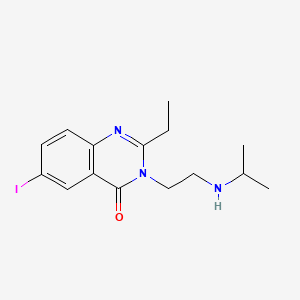
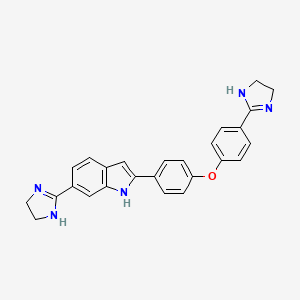

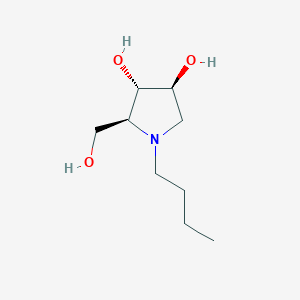
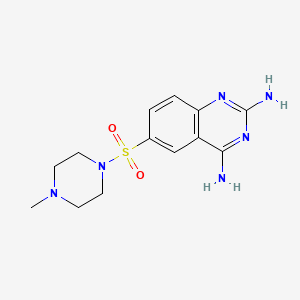
![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
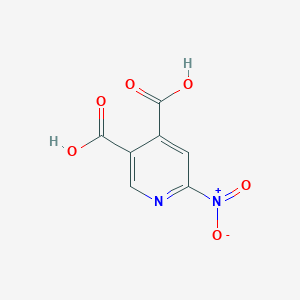
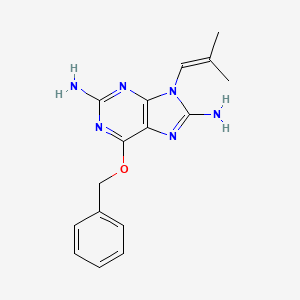

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
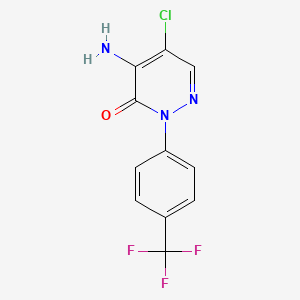
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)

![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)
